![molecular formula C23H17F3N2O2 B2877878 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-46-8](/img/structure/B2877878.png)
4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Description
4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C23H17F3N2O2 and its molecular weight is 410.396. The purity is usually 95%.
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Scientific Research Applications
Solid Phase Synthesis
A significant application of similar compounds to 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is in solid-phase synthesis. The synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones, a related compound, involves aromatic substitution and intramolecular cyclization to form the core quinoxalinone structure. This process highlights the compound's potential utility in complex chemical syntheses (Lee, Murray, & Rivero, 1997).
Microwave Irradiation Synthesis
Another research application is in the synthesis of fluorinated heterocyclic compounds by microwave irradiation. This method is efficient and improves yields compared to traditional approaches. Compounds like 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can be synthesized under these conditions, demonstrating their utility in modern synthetic chemistry (Loghmani-Khouzani, Sadeghi, & Ranjbar-Karimi, 2005).
Enantiomer Synthesis
The synthesis of enantiomers of related quinoxalinone compounds has been researched for pharmaceutical applications. For example, the synthesis of enantiomers of 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, a related drug for heart failure treatment, involves the use of optically active derivatives. This indicates the potential of 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in enantioselective synthesis for pharmaceuticals (Morita, Ohtsubo, Matsubara, Ohtani, Uchida, Kido, & Shimizu, 1994).
Synthesis of High-Molecular-Weight Compounds
Activated bis- and tetrafluoroaromatic compounds containing quinoxaline fragments, like the compound , have been used in the synthesis of high-molecular-weight aromatic polyether ketones. This showcases its potential in creating advanced materials (Keshtov, Rusanov, & Keshtova, 2002).
Fluorophore Development
Quinoline derivatives are known as efficient fluorophores, widely used in biochemistry and medicine for studying biological systems. Research into these compounds, including those similar to 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, can lead to the development of new, more sensitive, and selective fluorophores (Aleksanyan & Hambardzumyan, 2013).
Thermochromic Materials
The compound's derivatives can be used in the synthesis of 3,6-disubstituted fluorans for reversible thermochromic materials. This application demonstrates its potential in developing materials with temperature-sensitive color-changing properties (Patel, Patel, & Patel, 2005).
properties
IUPAC Name |
4-(2,6-difluorobenzoyl)-1-[(2-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2/c1-14-22(29)27(13-15-7-2-3-8-16(15)24)19-11-4-5-12-20(19)28(14)23(30)21-17(25)9-6-10-18(21)26/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBOHPCIPRBQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone |
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